

subcellular distribution analysis of mandipropamid in plants

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Compound Focus: Mandipropamid

CAS No.: 374726-62-2

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Mode of Action and Subcellular Distribution

Mandipropamid is a carboxylic acid amide (CAA) fungicide highly effective against oomycete plant pathogens like *Phytophthora infestans* (the causal agent of potato late blight) and *Plasmopara viticola* (grape downy mildew) [1] [2].

Its primary effect is the **inhibition of cellulose synthesis** in the cell wall of the pathogen [1] [2]. Critical findings on its distribution include:

- **Site of Action:** The compound targets the cellulose synthase-like protein **PiCesA3**, which is involved in cell wall biosynthesis [1] [2].
- **Lack of Cellular Uptake:** Uptake studies using ¹⁴C-labelled **mandipropamid** demonstrated that the fungicide **acts on the cell wall and does not enter the cell** of *Phytophthora infestans* [1].
- **Reversibility:** The inhibitory effects on germinating cysts, such as germ tube swelling and growth arrest, were reversed upon washing with water, indicating weak sorption to its target site [1].

The table below summarizes the key evidence for its subcellular localization:

Evidence Type	Key Finding	Implication for Subcellular Distribution
Symptomatology [1]	Swelling of germ tubes, typical of cell wall biosynthesis inhibitors.	Effects are localized to the site of active cell wall synthesis.

Evidence Type	Key Finding	Implication for Subcellular Distribution
Radiolabeled Uptake [1]	¹⁴ C-labelled mandipropamid does not enter the pathogen cell.	The compound's action is confined to the extracellular space/cell wall.
Genetic Analysis [1] [2]	Point mutations in the <i>PiCesA3</i> gene confer resistance.	Molecular target is PiCesA3, a protein involved in cellulose synthesis at the cell wall.

Protocol 1: Investigating Symptomatology and Cellular Effects

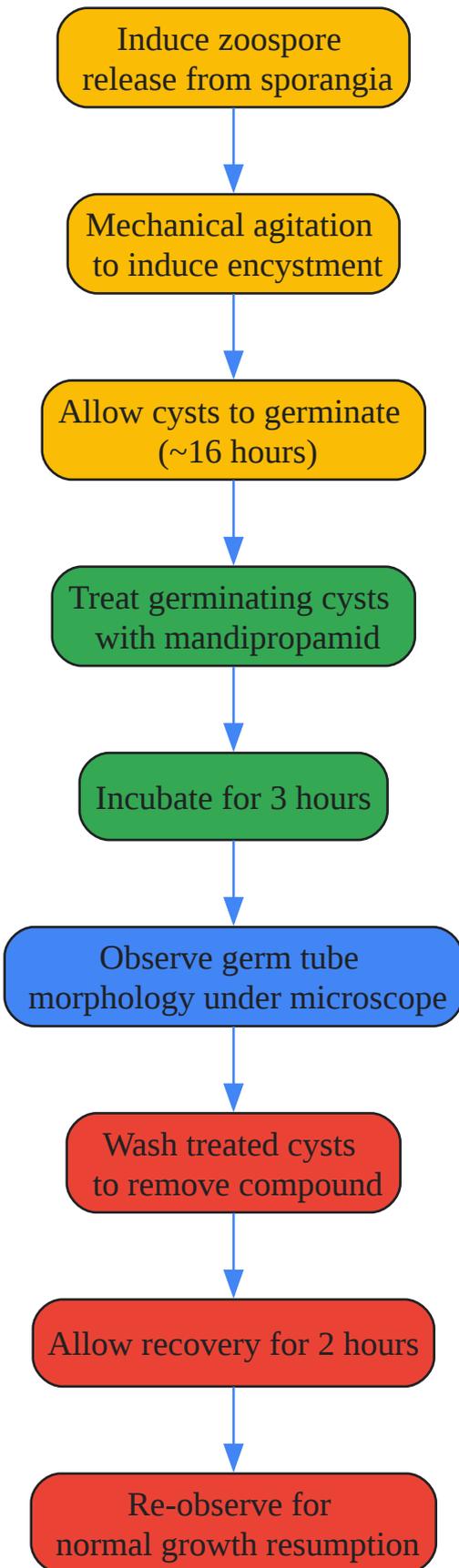
This protocol outlines the method to observe the morphological changes in *Phytophthora infestans* induced by **mandipropamid**, which provides the initial clues about its site of action.

1. Principle **Mandipropamid** disrupts cell wall biosynthesis in germinating cysts, leading to characteristic swelling of germ tubes. These symptoms are reversible upon removal of the compound [1].

2. Materials

- **Pathogen Isolate:** *Phytophthora infestans*.
- **Chemical Stock:** **Mandipropamid**, dissolved in an appropriate solvent (e.g., DMSO).
- **Control:** Solvent control without **mandipropamid**.
- **Equipment:** Light microscope, vortex mixer, incubation chamber.

3. Workflow The following diagram illustrates the experimental procedure for observing the effects of **mandipropamid** on pathogen structures:



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4. Key Observations and Data Analysis

- **Untreated Cysts:** ~80% germination with normal, elongated primary germ tubes [1].
- **MPD-treated Cysts:** Arrested growth and dramatic swelling at the germ tube tip. These are not appressoria, as they form much earlier [1].
- **Reversibility Test:** After washing, normal germ tube growth resumes, emerging from the previously swollen structures [1].

Protocol 2: Radiolabeled Uptake and Cellulose Incorporation Assay

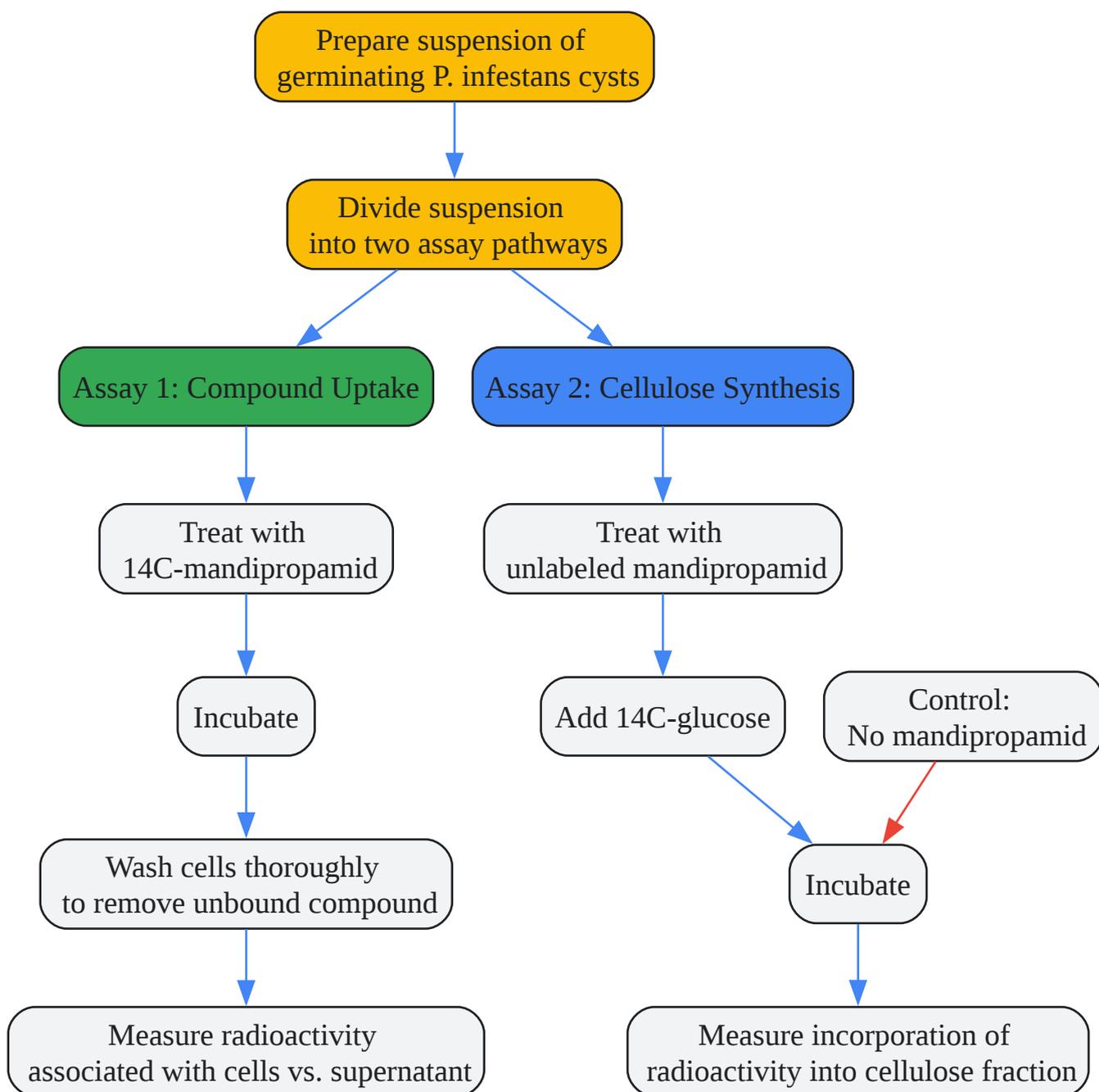
This protocol uses radioactive isotopes to directly investigate the subcellular distribution of **mandipropamid** and its impact on cellulose synthesis.

1. Principle To confirm that **mandipropamid** acts extracellularly, ¹⁴C-labelled fungicide is used in uptake studies. Concurrently, its effect on the biosynthesis of cellulose, a key cell wall component, is measured by tracking the incorporation of ¹⁴C-glucose [1].

2. Materials

- **Radiolabeled Compounds:** Chlorophenyl-U-¹⁴C-**mandipropamid** and ¹⁴C-glucose.
- **Biological Material:** Germinating cysts of *P. infestans*.
- **Equipment:** Scintillation counter, filtration apparatus, and safety equipment for handling radioactivity.

3. Workflow The procedure for the radiolabeled assays is as follows:



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4. Data Interpretation

- **Uptake Assay:** The absence of significant radioactivity within the cells after washing confirms that **mandipropamid** does not enter the cell and acts externally [1].
- **Cellulose Synthesis Assay:** A significant reduction in ¹⁴C-glucose incorporation into the cellulose fraction of treated samples, compared to the control, confirms the inhibition of cellulose biosynthesis [1].

Protocol 3: Genetic Validation of Molecular Target

This protocol describes a genetic approach to conclusively identify the molecular target of **mandipropamid**, which provides indirect but powerful evidence for its site of action.

1. Principle If **mandipropamid** directly inhibits PiCesA3, then mutations in this protein should confer resistance. This is tested by generating resistant mutants and identifying the causative mutations [1].

2. Materials

- **P. infestans isolates:** Wild-type (sensitive) strain.
- **Mutagen:** Ethyl methane sulphonate (EMS).
- **Culture Media:** With and without **mandipropamid** for selection.
- **Molecular Biology Reagents:** For PCR, sequencing, and genetic transformation.

3. Procedure

- **Step 1: Mutant Selection**
 - Treat zoospores of a wild-type isolate with EMS for mutagenesis [1].
 - Plate the mutagenized population on media containing a discriminatory dose of **mandipropamid** [1].
 - Isolate and purify growing (resistant) colonies.
- **Step 2: Genetic Analysis**
 - Extract genomic DNA from sensitive and resistant isolates.
 - Amplify and sequence all known cellulose synthase (*CesA*) genes.
 - Compare sequences to identify mutations specific to resistant lines.
- **Step 3: Functional Validation**
 - Clone the mutated *PiCesA3* allele from a resistant isolate.
 - Introduce and express this allele in a sensitive wild-type isolate via transformation [1].
 - Test the transformed isolates for **mandipropamid** sensitivity. Insensitivity confirms that the mutation in *PiCesA3* is responsible for the resistance phenotype [1].

4. Expected Results

- Sequencing of resistant mutants will reveal point mutations in the *PiCesA3* gene. Research shows these mutations can converge on a single critical amino acid, such as glycine-1105 [1].

- Expression of the mutated *PiCesA3* allele in a sensitive isolate will confer the MPD-insensitivity phenotype, providing definitive proof that *PiCesA3* is the target [1].

Research Applications and Notes

- **Orthogonal Use in Chemical Biology:** Interestingly, **mandipropamid**'s properties have been repurposed in chemical biology. An engineered sixfold mutant of the plant receptor PYR1 (PYRMandi) specifically binds **mandipropamid**. This system is used as a highly efficient "chemical inducer of proximity" (CIP) in mammalian cells and zebrafish embryos due to its excellent cell permeability and low toxicity—properties that contrast with its external action in oomycetes [3] [4].
- **Analytical Standards:** Pure **mandipropamid** is available commercially for use as an analytical standard in research [5].

Conclusion

The subcellular distribution of **mandipropamid** in the context of plant disease control is predominantly confined to the cell wall of target oomycete pathogens. A combination of symptomatology, radiolabeled uptake studies, and genetic validation confirms that its molecular target is the cellulose synthase *PiCesA3*, and it exerts its effect without entering the plant or pathogen cell. The protocols outlined herein provide a robust framework for researchers to analyze the localization and mechanism of action of similar antifungal agents.

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